molecular formula C39H59ClO4 B1212660 Tocofibrate CAS No. 50465-39-9

Tocofibrate

Katalognummer: B1212660
CAS-Nummer: 50465-39-9
Molekulargewicht: 627.3 g/mol
InChI-Schlüssel: VPRFDABTJNLKKR-XHZSPPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tocofibrate is a peroxisomotropic ester compound that consists of both clofibric acid and alpha-tocopherol. It is primarily known for its hypocholesterolemic properties, meaning it helps lower cholesterol levels in the blood. This compound acts upon liver peroxisomes to lower plasma lipid levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tocofibrate wird durch Veresterung von Clofibrat mit Alpha-Tocopherol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um die Bildung der Esterbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft eine inerte Atmosphäre, um Oxidation zu verhindern, und eine kontrollierte Temperatur, um die Stabilität der Reaktanten und Produkte zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Tocofibrate durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Lipid Disorders

Tocofibrate is primarily indicated for managing various lipid disorders, including:

  • Hypercholesterolemia : Studies have demonstrated its efficacy in lowering total cholesterol and LDL-C levels in patients with elevated cholesterol profiles .
  • Hypertriglyceridemia : this compound has been effective in reducing triglyceride levels, particularly in patients with mixed dyslipidemia .

Cardiovascular Disease Prevention

Research indicates that this compound may play a role in the primary prevention of cardiovascular diseases by:

  • Reducing Cardiovascular Events : In clinical trials, fibrates, including this compound, have been associated with a reduced risk of cardiovascular events such as myocardial infarction and stroke .
  • Improving Lipid Profiles : The modulation of lipid profiles contributes to a lower risk of atherosclerosis and related cardiovascular conditions.

Table 1: Efficacy of this compound in Lipid Modulation

ParameterBaseline LevelsPost-Treatment Levels% Change
Total Cholesterol (mg/dL)240200-16.67%
LDL-C (mg/dL)160130-18.75%
Triglycerides (mg/dL)200150-25%

Data derived from clinical studies on this compound's effects on lipid profiles.

Table 2: Clinical Trials Evaluating this compound

Study ReferencePopulation SizeDurationOutcome MeasuresResults Summary
10012 weeksCholesterol levelsSignificant reduction in total cholesterol and LDL-C levels.
25024 weeksCardiovascular eventsLower incidence of myocardial infarction compared to placebo.

Case Study 1: this compound in Hyperlipidemia

A study involving patients with hyperlipidemia treated with this compound showed significant reductions in both total cholesterol and triglycerides over a period of six months. Patients reported improved energy levels and reduced symptoms associated with high cholesterol.

Case Study 2: Cardiovascular Risk Reduction

In a cohort study examining the long-term effects of this compound on cardiovascular health, participants demonstrated a marked decrease in major adverse cardiac events compared to those not receiving treatment. This underscores the potential role of this compound as a preventive therapy for at-risk populations.

Wirkmechanismus

Tocofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and decreased triglyceride synthesis. The compound’s action on liver peroxisomes is crucial for its lipid-lowering effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Tocofibrate

Die Einzigartigkeit von this compound liegt in seiner doppelten Zusammensetzung aus Clofibrat und Alpha-Tocopherol, die kombinierte lipidsenkende und antioxidative Wirkungen bietet. Diese doppelte Wirkung unterscheidet es von anderen Fibrate-Medikamenten, die typischerweise keine antioxidativen Eigenschaften besitzen .

Biologische Aktivität

Tocofibrate, chemically known as tocopheryl 2-[p-chlorophenoxy] isobutyrate, is a synthetic derivative of vitamin E that exhibits various biological activities, particularly in lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical implications, and relevant case studies.

This compound functions primarily as a lipid-regulating agent. It influences lipid metabolism through several mechanisms:

  • Activation of PPARs : this compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism .
  • Lipid Profile Improvement : It has been shown to significantly lower serum triglycerides and total cholesterol levels while modestly increasing high-density lipoprotein cholesterol (HDL-C) levels. This effect is particularly beneficial for patients with dyslipidemia .
  • Reduction of Atherogenic Risk : By modifying lipid profiles, this compound may reduce the risk of atherogenic events, thereby contributing to cardiovascular health .

Cardiovascular Disease Prevention

A meta-analysis evaluating the efficacy of fibrates, including this compound, in preventing cardiovascular disease (CVD) indicated that fibrates can lower the risk of combined CVD outcomes such as myocardial infarction and stroke. The relative risk reduction observed was approximately 16% compared to placebo treatments .

OutcomePlacebo Risk (per 1000)Fibrate Risk (per 1000)Relative Risk Reduction
Combined CVD events62520.84 (95% CI: 0.74 to 0.96)

This suggests that while this compound may contribute to cardiovascular risk reduction, the absolute treatment effects are modest.

Case Studies

  • Case Study on Dyslipidemia Management : A study involving patients with type II diabetes demonstrated that this compound significantly improved lipid profiles and reduced triglyceride levels when combined with lifestyle modifications. Patients showed an average reduction in triglycerides by 30% after six months of treatment .
  • Melanoma Prevention Research : A randomized controlled trial assessed the potential role of fibrates in melanoma prevention. Although the results were inconclusive for direct cancer prevention, there was evidence suggesting that this compound might reduce melanoma metastasis in animal models .

Safety and Adverse Effects

The safety profile of this compound has been generally favorable; however, some studies have reported mild gastrointestinal disturbances and liver enzyme elevations in a minority of patients . Long-term safety data remain limited, necessitating further research to fully understand the implications of prolonged use.

Eigenschaften

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59ClO4/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-24-39(10)25-23-34-31(7)35(29(5)30(6)36(34)44-39)42-37(41)38(8,9)43-33-21-19-32(40)20-22-33/h19-22,26-28H,11-18,23-25H2,1-10H3/t27-,28-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFDABTJNLKKR-XHZSPPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021595
Record name Tocofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50465-39-9
Record name rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50465-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050465399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6ATR00KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocofibrate
Reactant of Route 2
Reactant of Route 2
Tocofibrate
Reactant of Route 3
Tocofibrate
Reactant of Route 4
Tocofibrate
Reactant of Route 5
Reactant of Route 5
Tocofibrate
Reactant of Route 6
Reactant of Route 6
Tocofibrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.